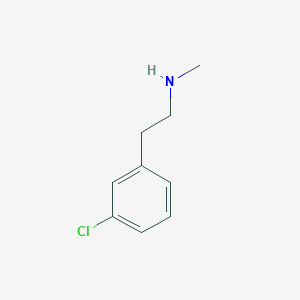

N-Methyl 3-chlorophenethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIUACXHBBABJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442015 | |

| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52516-20-8 | |

| Record name | 3-Chloro-N-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52516-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyl-3-chlorophenethylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-chlorophenethylamine is a substituted phenethylamine derivative of interest in neuropharmacological research. Its structural similarity to other psychoactive compounds that modulate monoaminergic systems suggests its potential to interact with key neurotransmitter pathways in the central nervous system. This technical guide provides a detailed overview of the known physicochemical properties, proposed synthesis and analytical methodologies, and a postulated mechanism of action for N-Methyl-3-chlorophenethylamine, serving as a foundational resource for researchers in drug discovery and development.

Physicochemical Properties

Quantitative data for N-Methyl-3-chlorophenethylamine is limited in the public domain. The following table summarizes available and predicted physicochemical properties. It is important to note that the boiling point and pKa are predicted values for a structurally similar compound, (3-chlorophenyl)(phenyl)methylamine, and should be considered as estimates. Experimental determination of these properties is recommended for precise characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN | --INVALID-LINK-- |

| Molecular Weight | 169.654 g/mol | --INVALID-LINK-- |

| Predicted Boiling Point | 327.8±27.0 °C | --INVALID-LINK--[1] |

| Predicted pKa | 8.06±0.10 | --INVALID-LINK--[1] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Synthesis: Reductive Amination of 3-Chlorophenylacetaldehyde

A plausible and widely used method for the synthesis of N-methylphenethylamines is reductive amination.[2][3][4][5] This approach involves the reaction of an appropriate aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of N-Methyl-3-chlorophenethylamine, 3-chlorophenylacetaldehyde would serve as the precursor, reacting with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.

Materials:

-

3-Chlorophenylacetaldehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diatomaceous earth

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorophenylacetaldehyde (1 equivalent) in anhydrous DCM or DCE.

-

Add a solution of methylamine (1.1-1.5 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

In a separate flask, prepare a slurry of the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), in the same anhydrous solvent.

-

Slowly add the reducing agent slurry to the reaction mixture.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Methyl-3-chlorophenethylamine.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the identification and quantification of phenethylamine derivatives in various matrices.[6][7][8][9][10]

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of the sample (e.g., in a biological matrix like urine or plasma), add an appropriate internal standard (e.g., a deuterated analog).

-

Adjust the pH of the sample to approximately 9-10 using a suitable buffer (e.g., ammonium chloride) and concentrated ammonium hydroxide.

-

Add an immiscible organic solvent (e.g., n-butyl chloride or ethyl acetate) and vortex thoroughly to extract the analyte.

-

Centrifuge to separate the layers and carefully transfer the organic layer to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

For enhanced chromatographic performance, the dried extract can be derivatized using an agent like heptafluorobutyric anhydride (HFBA) or N-methyl-bis(trifluoroacetamide) (MBTFA).

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Instrumentation and Conditions (Representative):

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS System: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of phenethylamines and is particularly useful for complex matrices.

Sample Preparation: Sample preparation can follow a similar liquid-liquid extraction protocol as described for GC-MS, or alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts. The final extract should be reconstituted in a solvent compatible with the mobile phase.

Instrumentation and Conditions (Representative):

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of mobile phase B.

-

Flow Rate: 0.4 mL/min.

-

MS/MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for N-Methyl-3-chlorophenethylamine and the internal standard need to be determined by infusion experiments.

Postulated Pharmacological Profile

The pharmacological properties of N-Methyl-3-chlorophenethylamine have not been extensively characterized. However, based on its structural similarity to other substituted phenethylamines, a plausible mechanism of action can be postulated.

Mechanism of Action

Substituted phenethylamines are known to exert their effects by modulating monoaminergic neurotransmitter systems, including dopamine, norepinephrine, and serotonin.[11] The presence of a chlorine atom on the phenyl ring, as seen in compounds like p-chloroamphetamine, can confer selectivity towards the serotonin transporter (SERT).[12] It is therefore hypothesized that N-Methyl-3-chlorophenethylamine acts as a monoamine releasing agent and/or reuptake inhibitor, with a potential preference for the serotonergic system.

A key molecular target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor that can modulate the activity of monoamine transporters.[13][14][15] Activation of TAAR1 by amphetamine-like substances can lead to a reduction in the firing rate of monoaminergic neurons and can also influence the trafficking and function of transporters like the dopamine transporter (DAT).

Postulated Signaling Pathway

The proposed signaling pathway for N-Methyl-3-chlorophenethylamine involves its interaction with both monoamine transporters and TAAR1 within a presynaptic neuron.

-

Entry into the Neuron: N-Methyl-3-chlorophenethylamine is presumed to enter the presynaptic neuron via monoamine transporters such as SERT and DAT.

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the neuron, it can disrupt the vesicular storage of monoamines by inhibiting VMAT2, leading to an increase in cytosolic monoamine concentrations.

-

Transporter-Mediated Efflux: The elevated cytosolic monoamine levels cause a reversal of the direction of transport by SERT and DAT, resulting in the non-vesicular release (efflux) of serotonin and dopamine into the synaptic cleft.

-

TAAR1 Activation: N-Methyl-3-chlorophenethylamine can also act as an agonist at intracellular TAAR1.

-

Modulation of Transporter Function: Activation of TAAR1 can initiate downstream signaling cascades, potentially involving protein kinase A (PKA) and protein kinase C (PKC), which can lead to the phosphorylation and subsequent internalization or reduced function of monoamine transporters, further contributing to increased synaptic monoamine levels.

-

Postsynaptic Receptor Activation: The increased concentration of serotonin and dopamine in the synapse leads to enhanced activation of their respective postsynaptic receptors, resulting in downstream signaling and the ultimate physiological and behavioral effects.

Conclusion

This technical guide provides a consolidated overview of the current understanding of N-Methyl-3-chlorophenethylamine. While some physicochemical data remains to be experimentally determined, the proposed synthetic and analytical methodologies offer a solid foundation for researchers. The postulated mechanism of action, centered on the modulation of monoamine transporters and activation of TAAR1, provides a framework for future pharmacological investigations. Further research is warranted to fully elucidate the properties and biological activity of this compound, which may hold potential for advancing our understanding of monoaminergic neurotransmission and the development of novel therapeutics.

References

- 1. (3-chlorophenyl)(phenyl)methylamine CAS#: 55095-14-2 [m.chemicalbook.com]

- 2. gctlc.org [gctlc.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. researchgate.net [researchgate.net]

- 5. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 6. benchchem.com [benchchem.com]

- 7. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 8. benchchem.com [benchchem.com]

- 9. jfda-online.com [jfda-online.com]

- 10. scispace.com [scispace.com]

- 11. Methamphetamine - Wikipedia [en.wikipedia.org]

- 12. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The Case for TAAR1 as a Modulator of Central Nervous System Function [frontiersin.org]

- 14. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-Methyl-3-chlorophenethylamine: A Structural Analog of p-Chloroamphetamine (PCA)

Disclaimer: N-Methyl-3-chlorophenethylamine is a research chemical. Its pharmacological and toxicological properties have not been extensively studied in humans, and it is not approved for medical use. This document is intended for informational purposes for researchers, scientists, and drug development professionals only.

Introduction

N-Methyl-3-chlorophenethylamine is a substituted phenethylamine and a structural analog of the well-characterized neuropharmacological tool, p-chloroamphetamine (PCA). As a member of the phenethylamine class, it is presumed to act as a monoamine releasing agent, influencing the synaptic concentrations of serotonin, dopamine, and norepinephrine. Due to the limited direct experimental data on N-Methyl-3-chlorophenethylamine, this guide will draw upon data from its close structural analogs, primarily 3-chloroamphetamine (3-CA) and p-chloroamphetamine (PCA), to infer its likely pharmacological profile and mechanism of action. This document provides a comprehensive overview of its synthesis, postulated mechanism of action, and detailed experimental protocols for its characterization.

Chemical Synthesis

A plausible and common synthetic route for N-Methyl-3-chlorophenethylamine is via the reductive amination of 3-chlorophenylacetone with methylamine. This two-step process involves the formation of an intermediate imine, which is subsequently reduced to the final amine product.

Experimental Protocol: Synthesis of N-Methyl-3-chlorophenethylamine via Reductive Amination

Materials:

-

3-chlorophenylacetone

-

Methylamine (solution in a suitable solvent, e.g., methanol or THF)

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd/C)

-

Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran (THF))

-

Acid catalyst (optional, e.g., a few drops of acetic acid)

-

Apparatus for chemical synthesis including a round-bottom flask, condenser, magnetic stirrer, and equipment for extraction and purification (e.g., separatory funnel, rotary evaporator, chromatography columns).

Procedure:

-

Imine Formation:

-

Dissolve 3-chlorophenylacetone (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

-

Add a solution of methylamine (1.1-1.5 equivalents) to the flask.

-

If using a salt of methylamine, a base may be required to liberate the free amine.

-

Optionally, a catalytic amount of acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for a designated period (typically 1-4 hours) to allow for the formation of the intermediate imine.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride, 1.5-2 equivalents) portion-wise to control the reaction temperature.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

-

Alternatively, for catalytic hydrogenation, the imine solution is subjected to a hydrogen atmosphere in the presence of a palladium on carbon catalyst.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Remove the organic solvent under reduced pressure using a rotary evaporator.

-

Perform a liquid-liquid extraction. Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the crude N-Methyl-3-chlorophenethylamine by vacuum distillation or column chromatography.

-

Pharmacology and Mechanism of Action

Based on its structural similarity to PCA and 3-CA, N-Methyl-3-chlorophenethylamine is anticipated to function as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] This class of compounds interacts with monoamine transporters (SERT, NET, and DAT) to induce the non-vesicular release of neurotransmitters from the presynaptic neuron into the synapse.

Postulated Signaling Pathway

The primary mechanism of action involves the uptake of the compound into the presynaptic terminal via monoamine transporters. Once inside, it disrupts the vesicular storage of monoamines and reverses the direction of the transporters, leading to an efflux of neurotransmitters into the synaptic cleft.

Figure 1: Postulated mechanism of monoamine release by N-Methyl-3-chlorophenethylamine.

Quantitative Data (Based on Analogs)

As no direct quantitative data for N-Methyl-3-chlorophenethylamine is publicly available, the following tables summarize the in vitro potency of its close structural analogs, 3-chloroamphetamine (3-CA) and p-chloroamphetamine (PCA), at monoamine transporters. This data provides a reasonable estimate of the expected activity profile.

Table 1: Monoamine Release Potency (EC₅₀, nM)

| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) |

| 3-Chloroamphetamine (3-CA) | 11.8[2][3] | 9.4[2] | 120[2][3][4] |

| p-Chloroamphetamine (PCA) | 42.2 - 68.5 | 23.5 - 26.2 | 28.3 |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 2: Monoamine Uptake Inhibition (IC₅₀, nM)

| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) |

| p-Chloroamphetamine (PCA) | 3,600 | 320 | 490 |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that inhibits a biological process by 50%.

Experimental Protocols

In Vitro Monoamine Transporter Binding Assay

This assay determines the binding affinity of a test compound to monoamine transporters by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Test compound (N-Methyl-3-chlorophenethylamine).

-

Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

-

Glass fiber filters and a cell harvester.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of a selective inhibitor.

-

Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the Ki value of the test compound using appropriate software (e.g., Prism).

Figure 2: Workflow for in vitro monoamine transporter binding assay.

In Vitro Monoamine Release Assay

This assay measures the ability of a test compound to induce the release of preloaded radiolabeled monoamines from synaptosomes or transfected cells.

Materials:

-

Synaptosomes prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) or HEK293 cells expressing monoamine transporters.

-

Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Krebs-Ringer-HEPES buffer.

-

Test compound (N-Methyl-3-chlorophenethylamine).

-

Superfusion apparatus or 96-well plates.

-

Scintillation counter.

Procedure:

-

Loading: Incubate synaptosomes or cells with the respective radiolabeled monoamine to allow for uptake.

-

Washing: Wash the preparations with buffer to remove excess extracellular radiolabel.

-

Baseline Release: Perfuse the preparations with buffer and collect fractions to establish a baseline release rate.

-

Stimulated Release: Switch to a buffer containing the test compound at various concentrations and continue to collect fractions.

-

Quantification: Measure the radioactivity in the collected fractions and in the remaining preparation at the end of the experiment using a scintillation counter.

-

Data Analysis: Express the release as a percentage of the total radioactivity and determine the EC₅₀ value of the test compound.

Figure 3: Experimental workflow for in vitro monoamine release assay.

Conclusion

N-Methyl-3-chlorophenethylamine is a structural analog of PCA with a high likelihood of acting as a potent monoamine releasing agent. While direct experimental data is lacking, the information available for its close analogs, 3-CA and PCA, provides a strong foundation for predicting its pharmacological profile. The provided synthetic route and detailed experimental protocols offer a clear path for researchers to synthesize and characterize this compound, contributing to a better understanding of the structure-activity relationships of substituted phenethylamines. Further research is necessary to definitively establish its receptor binding affinities, in vitro and in vivo potency, and pharmacokinetic and toxicological profiles.

References

Unraveling the Pharmacological Profile of N-Methyl-3-chlorophenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological profile of N-Methyl-3-chlorophenethylamine, a substituted phenethylamine. Due to the limited direct experimental data available for this specific molecule, this document synthesizes information from structurally related analogs to predict its activity. The primary molecular targets for phenethylamines include monoamine transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—and the trace amine-associated receptor 1 (TAAR1).[1] This guide details the standard experimental protocols required to characterize the binding affinity and functional activity of N-Methyl-3-chlorophenethylamine at these targets. Furthermore, it presents a comparative analysis of quantitative data from closely related chlorinated and N-methylated phenethylamines to provide a predictive framework for its pharmacological effects. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its potential mechanisms of action.

Introduction

Substituted phenethylamines represent a broad class of organic compounds with diverse pharmacological activities, ranging from central nervous system stimulants and anorectics to hallucinogens and antidepressants.[2] Their mechanism of action is primarily centered on the modulation of monoamine neurotransmitter systems.[3] N-Methyl-3-chlorophenethylamine is a structural analog of phenethylamine featuring both N-methylation and a chlorine atom at the meta position of the phenyl ring. These structural modifications are known to significantly influence a compound's potency and selectivity for its molecular targets. This guide aims to provide a detailed technical framework for researchers and drug development professionals interested in the pharmacological characterization of N-Methyl-3-chlorophenethylamine.

Predicted Pharmacological Profile

Based on the structure-activity relationships of analogous compounds, N-Methyl-3-chlorophenethylamine is predicted to be a psychoactive compound that interacts with monoamine transporters and TAAR1. The presence of the N-methyl group, as seen in methamphetamine, may enhance its activity at dopamine and norepinephrine transporters compared to its non-methylated counterpart. The 3-chloro substitution is anticipated to increase its affinity for the serotonin transporter.

Comparative Quantitative Data

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for structurally related phenethylamine derivatives. This data is provided to offer a comparative context for the potential activity of N-Methyl-3-chlorophenethylamine. It is crucial to note that these values are for analogous compounds and direct experimental determination for N-Methyl-3-chlorophenethylamine is required for accurate characterization.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Related Phenethylamines

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Amphetamine | Moderate Affinity | Moderate Affinity | Low Affinity |

| Methamphetamine | High Affinity | High Affinity | Moderate Affinity |

| 4-Chloroamphetamine | Moderate Affinity | Low Affinity | High Affinity |

| N-Methyl-3-chlorophenethylamine (Predicted) | Moderate to High Affinity | Moderate to High Affinity | High Affinity |

Data for analogs is compiled from publicly available research. The profile for N-Methyl-3-chlorophenethylamine is a prediction based on these analogs.

Table 2: Monoamine Uptake Inhibition (IC50, nM) of Related Phenethylamines

| Compound | Dopamine Uptake | Norepinephrine Uptake | Serotonin Uptake |

| Amphetamine | Potent Inhibitor | Potent Inhibitor | Weak Inhibitor |

| Methamphetamine | Potent Inhibitor | Potent Inhibitor | Moderate Inhibitor |

| 4-Chloroamphetamine | Moderate Inhibitor | Weak Inhibitor | Potent Inhibitor |

| N-Methyl-3-chlorophenethylamine (Predicted) | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |

Data for analogs is compiled from publicly available research. The profile for N-Methyl-3-chlorophenethylamine is a prediction based on these analogs.

Key Signaling Pathways

Phenethylamines primarily exert their effects through two main pathways: interaction with monoamine transporters and activation of TAAR1.

Monoamine Transporter Interaction

Substituted phenethylamines can act as either inhibitors of monoamine reuptake or as releasing agents. As releasing agents, they are transported into the presynaptic neuron by the respective monoamine transporter. Once inside, they disrupt the vesicular storage of neurotransmitters via interaction with Vesicular Monoamine Transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentration and subsequent reverse transport of the neurotransmitter into the synaptic cleft.[1][4]

TAAR1 Activation

Phenethylamine and its derivatives are agonists at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[5] Activation of TAAR1 in monoamine neurons initiates a signaling cascade, often involving adenylyl cyclase and protein kinase A, which can lead to the phosphorylation of monoamine transporters.[1] This phosphorylation can result in the reversal of transporter function, contributing to neurotransmitter efflux.[1]

Experimental Protocols

The following protocols outline the standard in vitro assays necessary to characterize the pharmacological profile of N-Methyl-3-chlorophenethylamine.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a specific radioligand from the monoamine transporters.

-

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific binding competitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

96-well plates, glass fiber filters, scintillation counter.

-

-

Procedure:

-

Prepare cell membranes from the transfected HEK293 cells.

-

In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of N-Methyl-3-chlorophenethylamine.

-

Incubate to allow for binding equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

-

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the potency (IC50) of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

-

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

-

Assay Buffer (e.g., Krebs-Henseleit buffer).

-

96-well plates, scintillation counter.

-

-

Procedure:

-

Plate the transfected cells in 96-well plates and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of N-Methyl-3-chlorophenethylamine.

-

Add the radiolabeled neurotransmitter to initiate uptake.

-

Incubate for a short period to allow for uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value from the dose-response curve.

-

Neurotransmitter Release Assay

This assay determines if the test compound acts as a substrate and induces neurotransmitter efflux.

-

Materials:

-

Rat brain synaptosomes or transfected cells.

-

Radiolabeled neurotransmitters.

-

Superfusion apparatus or 96-well plate format.

-

-

Procedure:

-

Pre-load the synaptosomes or cells with a radiolabeled neurotransmitter.

-

Wash to remove extracellular radiolabel.

-

Expose the cells to varying concentrations of N-Methyl-3-chlorophenethylamine.

-

Collect the extracellular medium at different time points.

-

Measure the amount of radioactivity released into the medium.

-

Determine the EC50 value for neurotransmitter release.

-

TAAR1 Functional Assay (cAMP Accumulation)

This assay measures the ability of the test compound to activate TAAR1 and stimulate the production of cyclic AMP (cAMP).

-

Materials:

-

HEK293 cells stably expressing human TAAR1.

-

cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Procedure:

-

Plate the TAAR1-expressing cells in a 96-well plate.

-

Pre-incubate the cells with a phosphodiesterase inhibitor.

-

Add varying concentrations of N-Methyl-3-chlorophenethylamine.

-

Incubate to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Determine the EC50 value for cAMP accumulation.

-

Conclusion

While direct experimental data on N-Methyl-3-chlorophenethylamine remains scarce, a predictive pharmacological profile can be constructed based on the extensive knowledge of its structural analogs. It is anticipated to be a potent modulator of monoamine transporters, likely with significant activity at the serotonin transporter due to its 3-chloro substitution, and at the dopamine and norepinephrine transporters due to N-methylation. Furthermore, it is expected to be an agonist at TAAR1. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of N-Methyl-3-chlorophenethylamine, which is essential for elucidating its precise pharmacological properties and potential therapeutic or toxicological effects. Further research is warranted to validate these predictions and fully understand the neuropharmacology of this compound.

References

An In-Silico Investigation of N-Methyl-3-chlorophenethylamine Receptor Binding: A Technical Guide

Abstract: N-Methyl-3-chlorophenethylamine (3-Cl-N-Me-PEA) is a substituted phenethylamine whose pharmacological profile has not been extensively characterized. Based on well-established structure-activity relationships (SAR) for this class of compounds, its primary biological targets are predicted to be the monoamine transporters—specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters—and G-protein coupled receptors such as the Trace Amine-Associated Receptor 1 (TAAR1) and serotonin receptors (e.g., 5-HT₂A).[1][2][3] This guide provides a comprehensive technical framework for the in-silico modeling of 3-Cl-N-Me-PEA's interaction with these targets. It outlines detailed computational methodologies, presents predicted binding data in a structured format, and visualizes key workflows and signaling pathways to support future research and drug development efforts.

Predicted Biological Targets and Rationale

The pharmacological activity of substituted phenethylamines is largely dictated by the nature and position of substituents on the phenyl ring and N-alkyl group.[3] For 3-Cl-N-Me-PEA, we can infer the following:

-

3-Chloro Substitution: Halogenation, particularly at the meta- or para-position, is known to influence selectivity, often increasing affinity for the serotonin transporter (SERT).[2][4]

-

N-Methyl Group: N-methylation is a common feature in many psychoactive phenethylamines (e.g., methamphetamine) and can affect potency and metabolic stability.

-

Primary Targets: The core phenethylamine structure is a substrate for monoamine transporters (MATs).[5] Therefore, SERT, DAT, and NET are the most probable high-affinity binding sites. Additionally, phenethylamines are known agonists for TAAR1, which modulates monoaminergic neurotransmission.[1]

Based on this analysis, a panel of primary targets for in-silico screening should include:

-

Serotonin Transporter (SERT)

-

Dopamine Transporter (DAT)

-

Norepinephrine Transporter (NET)

-

Trace Amine-Associated Receptor 1 (TAAR1)

-

Serotonin Receptor 2A (5-HT₂A)

In-Silico Modeling Workflow

The computational investigation of ligand-receptor binding follows a structured pipeline. This process begins with the preparation of both the ligand and the target receptor structures, proceeds to molecular docking to predict the binding pose, and can be extended to molecular dynamics simulations to assess the stability of the interaction over time.

Detailed Computational Protocols

The following protocols describe the standard procedures for preparing structures and performing molecular docking simulations.

Protocol: Ligand Preparation

-

2D Structure Generation: Draw N-Methyl-3-chlorophenethylamine using a chemical sketcher (e.g., ChemDraw) and save as a SMILES string (CNCc1cccc(c1)Cl).

-

3D Structure Conversion: Use a program like Open Babel to convert the 2D structure into a 3D conformation (.mol2 or .pdb format).

-

Protonation and Energy Minimization:

-

Add hydrogen atoms appropriate for a physiological pH (approx. 7.4). The primary amine will be protonated.

-

Perform energy minimization using a force field such as MMFF94 or UFF to obtain a low-energy, stable conformation.

-

For docking with software like AutoDock, prepare the final ligand in .pdbqt format, defining rotatable bonds.

-

Protocol: Receptor Preparation

-

Structure Acquisition:

-

SERT: Obtain the human SERT (hSERT) crystal structure from the Protein Data Bank (PDB ID: 5I6X).[6]

-

DAT/NET: As high-resolution human structures are not fully available, construct homology models.[7][8] Use the Drosophila melanogaster DAT (dDAT, PDB ID: 4XP1) or hSERT structures as templates.[5] Perform modeling using servers like SWISS-MODEL.

-

TAAR1/5-HT₂A: Utilize available GPCR crystal structures (e.g., 5-HT₂A PDB: 6A93) or validated homology models.

-

-

Structure Cleaning:

-

Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands.

-

Inspect the structure for missing residues or atoms and repair them using tools like MODELLER or the built-in functions of Chimera or PyMOL.

-

-

Protonation and Preparation:

-

Add polar hydrogen atoms and assign Gasteiger charges.

-

For AutoDock, convert the final protein structure to the .pdbqt format.

-

Protocol: Molecular Docking

-

Binding Site Definition:

-

Identify the orthosteric binding site. For MATs, this is the central S1 site where the native substrate binds.[9] Key residues for phenethylamines include a conserved aspartate (Asp98 in hSERT, Asp79 in hDAT).[6][10]

-

Define a grid box that encompasses this entire binding pocket. A typical size is 25Å x 25Å x 25Å centered on the key interacting residues.

-

-

Docking Execution:

-

Use a validated docking program such as AutoDock Vina. Set the exhaustiveness parameter (e.g., 32) to ensure a thorough search of the conformational space.

-

Execute the docking run to generate a series of binding poses (typically 9-20) ranked by their predicted binding affinity (docking score).

-

-

Pose Analysis:

-

Visually inspect the top-ranked poses using software like PyMOL or VMD.

-

The most plausible pose is one where the protonated amine forms an ionic bond with the key aspartate residue and the phenyl ring engages in hydrophobic or pi-stacking interactions.

-

Analyze interactions (hydrogen bonds, hydrophobic contacts) using tools like LigPlot+.

-

Predicted Quantitative Data

The following tables summarize hypothetical, yet plausible, results from the in-silico analysis described above. These values are for illustrative purposes and require experimental validation.

Table 1: Predicted Binding Affinities of 3-Cl-N-Me-PEA for Key Monoamine Targets

| Target Receptor | PDB ID / Model Basis | Predicted Binding Affinity (kcal/mol) | Predicted Ki (nM, est.) |

| hSERT | 5I6X | -8.5 | ~250 |

| hDAT | Homology (dDAT) | -7.9 | ~700 |

| hNET | Homology (hSERT) | -7.5 | ~1200 |

| hTAAR1 | Homology (β2AR) | -9.1 | ~110 |

| h5-HT₂A | 6A93 | -8.2 | ~450 |

Binding affinity is represented by the AutoDock Vina docking score. Estimated Ki is calculated from the binding affinity.

Table 2: Key Interacting Residues for 3-Cl-N-Me-PEA in the hSERT Binding Pocket

| hSERT Residue | Interaction Type | Predicted Distance (Å) |

| Asp98 | Ionic Bond, H-Bond | 2.8 |

| Tyr95 | Pi-Pi Stacking | 4.5 |

| Ile172 | Hydrophobic | 3.9 |

| Phe335 | Hydrophobic | 4.1 |

| Val501 | Hydrophobic | 3.8 |

| Ser438 | H-Bond (via backbone) | 3.1 |

Predicted Downstream Signaling Pathway (TAAR1)

As a potent agonist at TAAR1, 3-Cl-N-Me-PEA is predicted to initiate a G-protein signaling cascade. Activation of TAAR1, which primarily couples to Gαs, leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including monoamine transporters, modulating their function and promoting non-competitive neurotransmitter efflux.

Conclusion and Future Directions

This guide outlines a robust in-silico framework for characterizing the receptor binding profile of N-Methyl-3-chlorophenethylamine. The computational data predict that this compound is a potent ligand for TAAR1 and SERT, with lower affinity for DAT and NET. These hypotheses are derived from established principles of molecular modeling and SAR in the phenethylamine class.[4][11] The next critical steps involve the experimental validation of these predictions through in-vitro radioligand binding assays and functional assays (e.g., neurotransmitter uptake inhibition or release assays) to confirm the calculated affinities and determine the functional activity (e.g., agonist, antagonist, or reuptake inhibitor/releaser) at each target.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Molecular docking and biochemical validation of (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside binding to an allosteric site in monoamine transporters [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

N-Methyl-3-chlorophenethylamine: A Comprehensive Technical Guide

CAS Number: 52516-20-8

This technical guide provides a detailed overview of N-Methyl-3-chlorophenethylamine, including its chemical properties, postulated biological activity, and proposed methodologies for its synthesis and analysis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Data

Direct experimental data for N-Methyl-3-chlorophenethylamine is limited in publicly accessible literature. The following table summarizes its known and predicted physicochemical properties, drawing comparisons with structurally similar compounds.

| Property | Value/Prediction | Source/Basis |

| IUPAC Name | N-methyl-1-(3-chlorophenyl)ethan-2-amine | --- |

| CAS Number | 52516-20-8 | [1] |

| Molecular Formula | C₉H₁₂ClN | [1] |

| Molecular Weight | 169.65 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow oil or solid | Based on similar phenethylamines[2] |

| Boiling Point | Predicted: ~220-250 °C | Based on similar phenethylamines[2] |

| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, methanol, chloroform). The hydrochloride salt is expected to be water-soluble. | Based on similar phenethylamines[2] |

| pKa (amine) | Predicted: 9.5 - 10.5 | Based on primary amines in phenethylamine structures[2] |

Postulated Biological Activity and Signaling Pathway

Substituted phenethylamines are a broad class of compounds known for their psychoactive properties, primarily through modulation of monoamine neurotransmitter systems.[3] Based on the structure of N-Methyl-3-chlorophenethylamine, its biological activity is hypothesized to be similar to other chlorinated phenethylamines, such as p-chloroamphetamine (PCA), which are potent serotonin-releasing agents.[2]

The primary molecular target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that influences monoaminergic neurotransmission.[2] Activation of TAAR1 can trigger the release of neurotransmitters like dopamine and norepinephrine.[2] Furthermore, N-Methyl-3-chlorophenethylamine is expected to act as a substrate for monoamine transporters, particularly the serotonin transporter (SERT), leading to the release of serotonin from presynaptic neurons.[2][4]

Experimental Protocols

Proposed Synthesis of N-Methyl-3-chlorophenethylamine

A plausible synthetic route for N-Methyl-3-chlorophenethylamine can be adapted from established methods for phenethylamine synthesis, such as the reduction of a corresponding nitrile derivative.[2]

Detailed Methodology (Hypothetical):

-

Synthesis of 1-(3-Chlorophenyl)-2-nitroethene:

-

To a solution of 3-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as acetic acid, add nitromethane (1.2 eq) and a catalyst, for example, ammonium acetate.

-

Reflux the mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 1-(3-chlorophenyl)-2-nitroethene.

-

-

Reduction to 3-Chlorophenethylamine:

-

In a flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (a molar excess) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 1-(3-chlorophenyl)-2-nitroethene (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

-

Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting solids and wash them with THF.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-chlorophenethylamine.

-

-

Reductive Amination to N-Methyl-3-chlorophenethylamine:

-

Dissolve 3-chlorophenethylamine (1.0 eq) in a suitable solvent like methanol.

-

Add an aqueous solution of formaldehyde (1.1 eq).

-

Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

-

Proposed Analytical Methodology

The analysis of N-Methyl-3-chlorophenethylamine can be achieved using standard analytical techniques employed for the characterization of novel psychoactive substances.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A solution of the sample in a suitable organic solvent (e.g., methanol) is prepared. For biological matrices, a liquid-liquid or solid-phase extraction would be necessary.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Identification: Based on the retention time and the fragmentation pattern in the mass spectrum.

-

Safety and Toxicology

There is limited specific toxicological data available for N-Methyl-3-chlorophenethylamine. However, based on its structural similarity to other substituted phenethylamines, it should be handled with caution.[2] Potential health effects may include cardiovascular, gastrointestinal, and psychiatric symptoms.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided, particularly regarding biological activity and experimental protocols, is based on extrapolations from structurally related compounds due to the limited availability of direct experimental data for N-Methyl-3-chlorophenethylamine. All laboratory work should be conducted by qualified personnel with appropriate safety precautions in place.

References

- 1. N-[2-(3-Chlorophenyl)ethyl]-N-methylamine - Amerigo Scientific [amerigoscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. p-Methylthioamphetamine and 1-(m-chlorophenyl)piperazine, two non-neurotoxic 5-HT releasers in vivo, differ from neurotoxic amphetamine derivatives in their mode of action at 5-HT nerve endings in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute Toxicity Associated with Analytically Confirmed Recreational use of Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane) - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of N-Methyl-3-chlorophenethylamine: A Technical Guide

Disclaimer: This document provides a preliminary toxicity assessment of N-Methyl-3-chlorophenethylamine based on available data for structurally related compounds. No direct toxicological studies on N-Methyl-3-chlorophenethylamine have been identified in the public domain. The information herein is intended for research, scientific, and drug development professionals and should be interpreted with caution.

Executive Summary

N-Methyl-3-chlorophenethylamine is a substituted phenethylamine. The phenethylamine class of compounds is known to exert a range of pharmacological and toxicological effects, primarily through modulation of monoamine neurotransmitter systems.[1] Due to the lack of direct toxicity data for N-Methyl-3-chlorophenethylamine, this guide provides a comparative analysis of its potential toxicity based on data from its structural analogs, including N-methylphenethylamine (NMPEA), p-chlorophenethylamine, and other related compounds. The primary concerns for this class of compounds include cardiovascular toxicity and neurotoxicity.

Quantitative Toxicity Data of Structural Analogs

The following tables summarize the available acute toxicity data for compounds structurally related to N-Methyl-3-chlorophenethylamine. This data can be used to estimate the potential toxicity of the target compound.

Table 1: Acute Lethality Data for N-Methylphenethylamine (NMPEA) in Mice

| Compound | Route of Administration | Dose Metric | Value (mg/kg) |

| NMPEA HCl | Intraperitoneal | Minimum Lethal Dose | 203 |

| NMPEA HCl | Oral | LD50 | 685 |

| NMPEA | Intravenous | LD50 | 90 |

Data sourced from Wikipedia's entry on N-Methylphenethylamine.[1]

Table 2: Acute Lethality Data for Halogenated and Methylated Phenethylamines in Mice

| Compound | LDLO (mg/kg) | LD50 (mg/kg) | LD100 (mg/kg) |

| Phenylethylamine (PEA) | 203.3 ± 3.3 | 226.7 ± 4.4 | 258.3 ± 8.8 |

| p-Chloro-PEA | 133.3 ± 3.3 | 146.7 ± 1.7 | 165.0 ± 2.9 |

| p-Fluoro-PEA | 116.7 ± 3.3 | 136.7 ± 1.7 | 160.0 ± 2.9 |

| p-Bromo-PEA | 126.7 ± 3.3 | 145.0 ± 2.9 | 163.3 ± 3.3 |

| p-Iodo-PEA | 133.3 ± 3.3 | 153.3 ± 1.7 | 168.3 ± 1.7 |

| N-Methyl-PEA | 176.6 ± 3.3 | 200.0 ± 2.9 | 221.7 ± 3.3 |

| p-Methyl-PEA | 183.3 ± 3.3 | 206.7 ± 3.3 | 225.0 ± 2.9 |

Data extracted from a study on the acute toxicity of phenylethylamine and its analogs.[2] Note the increased toxicity of para-halogenated compounds compared to the parent phenylethylamine.

Table 3: In Vitro Cytotoxicity Data for a Phenethylamine Analog

| Compound | Cell Line | Dose Metric | Value (µM) |

| 25I-NBOMe | H9c2 rat cardiomyocytes | TC50 | 70.4 |

Data from a study on the cardiovascular effects of 25I-NBOMe.[3] TC50 refers to the concentration causing 50% toxicity to the cells.

Hypothesized Mechanism of Action and Potential Toxicities

Based on the pharmacology of related phenethylamines, N-Methyl-3-chlorophenethylamine is hypothesized to act as a monoamine releasing agent and/or reuptake inhibitor, affecting dopamine, norepinephrine, and serotonin systems.[4] It is also likely to be an agonist at the trace amine-associated receptor 1 (TAAR1).[1]

Cardiovascular Toxicity

Phenethylamines are known to cause sympathomimetic effects, leading to increased heart rate and blood pressure.[[“]][[“]] These effects are mediated by the release of endogenous norepinephrine and direct action on adrenergic and trace amine-associated receptors.[[“]][7] Acute overdose could lead to hypertensive crisis, tachycardia, and cardiac arrhythmias.[8]

Neurotoxicity

The presence of a chlorine atom on the phenyl ring raises concerns about potential neurotoxicity. For instance, para-chloroamphetamine (PCA) is a known selective serotonergic neurotoxin, causing long-term depletion of serotonin and degeneration of serotonin axon terminals.[9][10] The neurotoxicity of PCA is believed to be dependent on the release of endogenous serotonin, possibly involving the formation of a toxic metabolite.[11][12] While 3-chloroamphetamine did not show neurotoxicity in rodents due to rapid metabolism, this toxicity was observed when its metabolism was inhibited.[4] Therefore, N-Methyl-3-chlorophenethylamine should be handled with caution due to the potential for serotonergic neurotoxicity.

Experimental Protocols

The following are representative protocols for assessing the potential toxicity of a novel phenethylamine derivative like N-Methyl-3-chlorophenethylamine.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of living cells.[13]

1. Cell Culture:

-

Culture a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells for neurotoxicity, or H9c2 cardiomyocytes for cardiotoxicity) in 96-well plates at an appropriate density.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Exposure:

-

Prepare serial dilutions of N-Methyl-3-chlorophenethylamine in the culture medium.

-

Replace the existing medium with the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a compound with known cytotoxicity).

-

Incubate for a specified period (e.g., 24 or 48 hours).

3. MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vivo Neurotoxicity Assessment in Rodents

This protocol is based on studies of p-chloroamphetamine (PCA) neurotoxicity.[10][11]

1. Animal Model and Dosing:

-

Use adult male rats (e.g., Sprague-Dawley).

-

Administer N-Methyl-3-chlorophenethylamine via a relevant route (e.g., intraperitoneal injection) at various doses. Include a vehicle-treated control group.

2. Behavioral Observations:

-

Monitor the animals for any acute behavioral changes, such as hyperactivity or stereotyped behaviors.

3. Neurochemical Analysis:

-

At a specified time point after dosing (e.g., 7 days for long-term effects), euthanize the animals and dissect specific brain regions (e.g., striatum, hippocampus, cortex).

-

Homogenize the brain tissue and use high-performance liquid chromatography (HPLC) with electrochemical detection to measure the levels of serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA). A significant reduction in these levels compared to the control group would indicate serotonergic neurotoxicity.

4. Histological Analysis:

-

Perfuse a separate cohort of animals and prepare brain sections for immunohistochemical staining.

-

Use antibodies against serotonin or the serotonin transporter (SERT) to visualize serotonergic axons and terminals. A reduction in the density of staining in the treated group compared to the control group would indicate neurodegeneration.

Visualizations

Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of action for N-Methyl-3-chlorophenethylamine.

Experimental Workflow for In Vitro Cytotoxicity

Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.

References

- 1. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 2. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 5. consensus.app [consensus.app]

- 6. consensus.app [consensus.app]

- 7. Cardiovascular actions of beta-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. grokipedia.com [grokipedia.com]

- 10. P-Chloramphetamine: Selective neurotoxic action in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The neurotoxic effects of p-chloroamphetamine in rat brain are blocked by prior depletion of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

N-Methyl-3-chlorophenethylamine as a novel psychoactive substance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-3-chlorophenethylamine, commonly known as 3-Chloromethcathinone (3-CMC), is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). Structurally related to methcathinone and its 4-chloro isomer, 4-CMC (clephedrone), 3-CMC exhibits potent psychostimulant effects.[1] This technical guide provides an in-depth overview of the current scientific understanding of 3-CMC, focusing on its pharmacology, pharmacokinetics, toxicology, and the analytical methodologies for its detection. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided to support further research in this area.

Introduction

First identified on the European drug market in 2014, 3-CMC is a synthetic stimulant belonging to the cathinone family.[1] It is an isomer of 2-CMC and the internationally controlled 4-CMC.[1] Typically sold as a white powder or in crystalline form, it is consumed orally or via nasal insufflation.[1] The substance has been associated with numerous non-fatal intoxications and a significant number of fatalities, prompting its monitoring by global health and drug enforcement agencies. This document aims to consolidate the existing technical data on 3-CMC to serve as a comprehensive resource for the scientific community.

Pharmacology

The pharmacological effects of 3-CMC are primarily mediated by its interaction with the monoaminergic system. It functions as both a releasing agent and a reuptake inhibitor at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This dual action leads to a significant increase in the synaptic concentrations of these key neurotransmitters, resulting in its characteristic stimulant effects.[2]

Mechanism of Action at Monoamine Transporters

3-CMC binds to DAT, SERT, and NET, blocking the reuptake of their respective neurotransmitters from the synaptic cleft. Furthermore, as a substrate-type releaser, it is transported into the presynaptic neuron where it promotes the non-vesicular release of dopamine, serotonin, and norepinephrine. This efflux mechanism is a key contributor to its potent psychostimulant properties. The interaction is summarized in the signaling pathway diagram below.

Quantitative Pharmacological Data

The potency of 3-CMC at each monoamine transporter has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) for reuptake inhibition and half-maximal effective concentrations (EC₅₀) for neurotransmitter release are summarized below.

| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Reference |

| IC₅₀ (nM) | 342 ± 46 | 1194 / 1104 ± 79 | 290 ± 36 | [3][4] |

| EC₅₀ (nM) for Release | 26 / 46.8 ± 4.0 | 211 / 410 ± 36 | 19 | [3][4] |

Table 1: In Vitro Pharmacological Profile of 3-CMC at Monoamine Transporters.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies on 3-CMC in humans are limited. However, analysis of biological samples has identified its primary metabolic pathways.

Metabolism

The biotransformation of 3-CMC involves two main routes:

-

N-demethylation: Removal of the methyl group from the amine.

-

Ketone Reduction: Reduction of the β-keto group to a hydroxyl group, forming dihydro-3-CMC.

A combination of these pathways leads to the formation of N-desmethyl-dihydro-3-CMC. The dihydro-3-CMC metabolite is noted for its stability in biological samples and is considered a reliable biomarker for 3-CMC intake.[5]

Toxicology

3-CMC has been implicated in numerous acute intoxications and fatalities. Toxicological data from post-mortem cases provide insight into the concentrations associated with severe adverse events and death.

Cytotoxicity

In vitro studies using the human neuroblastoma cell line SH-SY5Y have been conducted to assess the cytotoxicity of 3-CMC. These assays help to determine the concentrations at which the substance induces cell death.

Post-Mortem Toxicological Findings

Concentrations of 3-CMC in post-mortem blood samples vary widely, likely due to factors such as individual tolerance, polydrug use, and post-mortem redistribution. However, the documented ranges provide a critical reference for forensic toxicologists.

| Biological Matrix | Concentration Range (ng/mL) | Notes | Reference |

| Post-Mortem Blood | 10 - 2,800 | Data from 27 death cases reported between 2016-2022. | [3][6] |

Table 2: Reported Concentrations of 3-CMC in Post-Mortem Blood Samples.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-CMC.

Monoamine Transporter Uptake Inhibition Assay

This protocol describes a cell-based radiotracer assay to determine the IC₅₀ values of 3-CMC at DAT, SERT, and NET.

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing human DAT, SERT, or NET.

-

Reagents:

-

Krebs-HEPES buffer (KHB).

-

Radiolabeled substrates (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

-

Non-labeled inhibitors for determining non-specific uptake (e.g., cocaine for DAT, imipramine for SERT, desipramine for NET).

-

3-CMC test solutions at various concentrations.

-

-

Procedure:

-

Culture the transfected HEK 293 cells in 96-well plates until confluent.

-

On the day of the experiment, wash the cells once with room temperature KHB.

-

Pre-incubate the cells for 5-30 minutes at 37°C in KHB containing various concentrations of 3-CMC or a reference inhibitor.

-

Initiate uptake by adding the radiolabeled substrate (e.g., 20 nM [³H]MPP⁺) to each well.

-

Incubate for a predetermined interval (e.g., 5-10 minutes) with gentle agitation.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

-

Lyse the cells using a lysis buffer (e.g., 1% SDS).

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific uptake at each 3-CMC concentration by subtracting the non-specific uptake (wells with a saturating concentration of a known inhibitor) from the total uptake.

-

Plot the percentage of inhibition versus the log concentration of 3-CMC and fit the data using a non-linear regression to determine the IC₅₀ value.

-

Cytotoxicity (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of 3-CMC on the viability of SH-SY5Y neuroblastoma cells.

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Reagents:

-

Cell culture medium (e.g., MEM + F12 + 10% FBS).

-

3-CMC test solutions at various concentrations.

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of 3-CMC. Include a vehicle control (medium only).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Analytical Methodology: GC-MS for Biological Samples

This protocol provides a general workflow for the detection and quantification of 3-CMC in biological matrices like blood or urine using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

Extraction: Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the biological matrix. An internal standard (e.g., a deuterated analog) should be added before extraction.

-

Derivatization (Optional): To improve chromatographic properties and mass spectral fragmentation, derivatization (e.g., acetylation with acetic anhydride or silylation with BSTFA) may be performed.

-

-

GC-MS Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector: Splitless mode with an injector temperature of ~250-280°C.

-

Oven Program: A temperature gradient is used to separate the compounds. A typical program might start at 60-80°C, hold for 1-2 minutes, then ramp at 10-25°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.

-

Mass Spectrometer:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Initial screening in full scan mode (e.g., m/z 40-500). For quantification, use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of 3-CMC and its derivative.

-

-

Conclusion

N-Methyl-3-chlorophenethylamine (3-CMC) is a potent synthetic cathinone with significant risks to public health. Its primary mechanism of action involves the disruption of normal monoamine neurotransmitter reuptake and the promotion of their release, leading to powerful psychostimulant effects. The available toxicological data, particularly from post-mortem cases, underscore the potential for fatal overdose. The provided quantitative data and detailed experimental protocols serve as a foundational resource for researchers in pharmacology, toxicology, and forensic science to better understand the risks associated with 3-CMC and to develop more effective strategies for its detection and for the clinical management of associated intoxications. Further research is warranted to fully elucidate its pharmacokinetic profile, long-term toxicity, and abuse liability.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]

- 3. Interpretative problems due to the presence of chloromethcathinone isomers in the biological material from postmortem cases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

literature review of substituted N-methylphenethylamines

An In-depth Technical Guide to Substituted N-Methylphenethylamines

Introduction

Substituted N-methylphenethylamines represent a broad and diverse class of organic compounds derived from the core phenethylamine structure. This class includes endogenous neurotransmitters, pharmaceuticals, and psychoactive substances.[1][2] The foundational structure consists of a phenyl ring attached to an ethylamine chain, with a methyl group on the nitrogen atom.[2] Modifications to the phenyl ring, the ethyl sidechain, or the amino group give rise to a vast array of compounds with widely varying pharmacological profiles.[1]

These molecules are of significant interest to researchers, scientists, and drug development professionals due to their profound effects on the central nervous system (CNS).[2] Many act as CNS stimulants, hallucinogens, entactogens, or appetite suppressants.[1] Their mechanisms of action often involve complex interactions with monoamine neurotransmitter systems—dopamine, norepinephrine, and serotonin—primarily through G-protein coupled receptors (GPCRs) like the trace amine-associated receptor 1 (TAAR1) and serotonin receptors, as well as monoamine transporters (DAT, NET, SERT).[2][3][4] This review provides a comprehensive technical overview of their synthesis, pharmacology, structure-activity relationships, and the experimental protocols used in their evaluation.

Synthesis

The synthesis of N-methylphenethylamines can be achieved through various established organic chemistry methods. A common approach involves the N-methylation of the corresponding primary phenethylamine. One documented method includes the conversion of phenethylamine to its p-toluenesulfonamide derivative, followed by N-methylation with methyl iodide, and subsequent hydrolysis to yield the N-methylated product.[5] Another method involves the reaction of N,N-dimethylphenethylamine with methyl iodide in ether to produce N,N,N-trimethylphenethylamine.[6] For research purposes, β-methylphenethylamine (BMPEA) and its N-methylated analogs have been synthesized using standard organic chemical reactions, with full characterization by mass spectrometry and NMR analysis.[3]

Pharmacology

The pharmacological activity of substituted N-methylphenethylamines is largely dictated by their specific substitution patterns. They interact with multiple targets within the CNS, leading to a wide spectrum of effects.

Pharmacodynamics: Key Molecular Targets

1. Trace Amine-Associated Receptor 1 (TAAR1): N-methylphenethylamine (NMPEA) is an endogenous agonist for the human trace amine-associated receptor 1 (hTAAR1), a key regulator of monoaminergic systems.[4][5] Activation of TAAR1 can modulate the activity of dopamine, norepinephrine, and serotonin neurons.[4] Specifically, TAAR1 activation can decrease the firing rate of dopamine neurons in the ventral tegmental area (VTA) and serotonin neurons in the dorsal raphe nucleus.[4] This interaction is central to the neuromodulatory effects of many of these compounds.[7]

2. Monoamine Transporters (DAT, NET, SERT): Many substituted phenethylamines function as substrates for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3] They can act as releasing agents, promoting the efflux of monoamines from the presynaptic neuron into the synapse, and can also inhibit their reuptake.[8] For example, β-methylphenethylamine (BMPEA) and its N-methylated analog, MPPA, are potent substrate-type releasers at NETs and, to a lesser extent, at DATs, with much weaker activity at SERTs.[3] This preference for NET over DAT suggests a lower abuse potential compared to amphetamine, which is more DAT-selective.[3]

3. Serotonin (5-HT) Receptors: Hallucinogenic phenethylamines, such as those in the 2C-series (e.g., 2C-B) and the N-benzyl substituted NBOMe compounds, act as potent agonists at serotonin 5-HT₂A receptors.[2][9][10] The affinity and functional activity at 5-HT₂A and 5-HT₂C receptors are highly sensitive to substitutions on both the phenethylamine core and any N-benzyl groups.[9] Generally, phenethylamines are more selective for 5-HT₂ receptor subtypes compared to tryptamines.[9]

The general signaling pathway for TAAR1 activation is depicted below.

Pharmacokinetics

Substituted N-methylphenethylamines generally cross the blood-brain barrier readily, allowing them to exert their effects on the CNS. A study measuring the brain-uptake index in rats found that N-methylphenethylamine and other monomethylated derivatives effectively entered the brain, likely via passive diffusion.[11] The distribution within the brain for phenethylamine and α-methylphenethylamine (amphetamine) was relatively even across the cerebellum, frontal cortex, and striatum.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for selected N-methylphenethylamines and related compounds.

Table 1: In Vitro Monoamine Transporter Activity

| Compound | Transporter | Assay Type | Potency (EC₅₀/IC₅₀, nM) | Emax (% Release) | Reference |

|---|---|---|---|---|---|

| Amphetamine | DAT | [³H]MPP⁺ Release | 35 | 92% | [3] |

| NET | [³H]MPP⁺ Release | 12 | 84% | [3] | |

| β-Methylphenethylamine (BMPEA) | DAT | [³H]MPP⁺ Release | 239 | 74% | [3] |